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molecular formula C11H13F3N2O B8692138 N-(5-(trifluoromethyl)pyridin-2-yl)pivalamide

N-(5-(trifluoromethyl)pyridin-2-yl)pivalamide

Cat. No. B8692138
M. Wt: 246.23 g/mol
InChI Key: BTKFMFHSXIGWFU-UHFFFAOYSA-N
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Patent
US08399503B2

Procedure details

5-(trifluoromethyl)pyridin-2-amine (15 g, 92.5 mmole) was taken up in DCM (190 ml) under nitrogen and NEt3 (16 ml, 115.7 mmole) was added. The solution was cooled to −5° C., a solution of trimethyl acetyl chloride (12.5 ml, 101.8 mmole) in DCM (65 ml) was added dropwise, and the mixture was stirred for a further 15 minutes in an ice bath. The mixture was then stirred for 2 hours at RT. The suspension was washed with H2O (150 ml), then with dilute NaHCO3 solution, and the organic phase was dried over MgSO4. After filtering off the drying agent and removing the solvent on a rotary evaporator the residue was crystallised. N-(5-(trifluoromethyl)pyridin-2-yl)pivalamide (20.8 g, 91) was obtained.
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
reactant
Reaction Step Two
Quantity
12.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
65 mL
Type
solvent
Reaction Step Three
Name
Quantity
190 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:11])([F:10])[C:3]1[CH:4]=[CH:5][C:6]([NH2:9])=[N:7][CH:8]=1.CCN(CC)CC.[CH3:19][C:20]([CH3:25])([CH3:24])[C:21](Cl)=[O:22]>C(Cl)Cl>[F:11][C:2]([F:1])([F:10])[C:3]1[CH:4]=[CH:5][C:6]([NH:9][C:21](=[O:22])[C:20]([CH3:25])([CH3:24])[CH3:19])=[N:7][CH:8]=1

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
FC(C=1C=CC(=NC1)N)(F)F
Step Two
Name
Quantity
16 mL
Type
reactant
Smiles
CCN(CC)CC
Step Three
Name
Quantity
12.5 mL
Type
reactant
Smiles
CC(C(=O)Cl)(C)C
Name
Quantity
65 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
190 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for a further 15 minutes in an ice bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was then stirred for 2 hours at RT
Duration
2 h
WASH
Type
WASH
Details
The suspension was washed with H2O (150 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with dilute NaHCO3 solution, and the organic phase was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
After filtering off the drying agent
CUSTOM
Type
CUSTOM
Details
removing the solvent
CUSTOM
Type
CUSTOM
Details
on a rotary evaporator the residue
CUSTOM
Type
CUSTOM
Details
was crystallised

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
FC(C=1C=CC(=NC1)NC(C(C)(C)C)=O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 20.8 g
YIELD: CALCULATEDPERCENTYIELD 91.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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